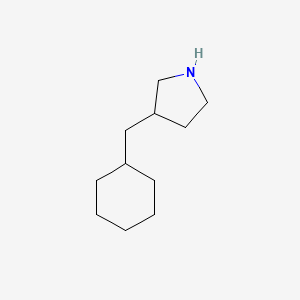

3-(Cyclohexylmethyl)pyrrolidine

描述

Significance of Substituted Pyrrolidine (B122466) Scaffolds in Advanced Organic Synthesis

Substituted pyrrolidines are of paramount importance in modern organic synthesis due to their widespread presence in biologically active molecules. The pyrrolidine nucleus is a key component of numerous FDA-approved drugs, highlighting its role in the development of new therapeutic agents. enamine.netnih.gov The three-dimensional and conformationally flexible nature of the pyrrolidine ring allows for precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. nih.gov

The synthesis of substituted pyrrolidines is a major focus in organic chemistry, with numerous methods developed to access these valuable structures. nih.govorganic-chemistry.org These methods include multicomponent reactions, cycloaddition reactions, and various cyclization strategies. nih.govresearchgate.net The development of stereoselective synthetic routes is particularly important, as the biological activity of pyrrolidine-containing molecules is often highly dependent on their stereochemistry. nih.gov The ability to introduce a wide range of substituents at various positions on the pyrrolidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. nih.gov

The versatility of the pyrrolidine scaffold is further demonstrated by its use as a chiral auxiliary and catalyst in asymmetric synthesis. nih.gov The nitrogen atom of the pyrrolidine ring can be readily functionalized, and the ring itself can be incorporated into more complex molecular architectures. This adaptability makes substituted pyrrolidines invaluable building blocks for the construction of complex natural products and novel drug candidates.

Research Rationale for Investigating 3-(Cyclohexylmethyl)pyrrolidine within Heterocyclic Chemistry

The investigation of this compound is driven by the desire to explore novel chemical space and to understand the impact of specific substitution patterns on the properties and potential applications of the pyrrolidine scaffold. The cyclohexylmethyl group at the 3-position introduces a bulky, lipophilic substituent, which can significantly influence the molecule's conformational preferences and its interactions with biological macromolecules.

The synthesis of 3-substituted pyrrolidines, such as this compound, can be achieved through various synthetic routes. rsc.org The choice of synthetic method often depends on the desired stereochemistry and the availability of starting materials. The investigation of these synthetic pathways contributes to the broader field of heterocyclic chemistry by expanding the toolbox of reactions available for the construction of substituted pyrrolidines.

The unique structural features of this compound make it an interesting candidate for biological evaluation. The presence of both a basic nitrogen atom and a large hydrophobic group suggests that it may interact with a variety of biological targets. Research into the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.

Chemical Properties of this compound

The chemical properties of this compound are primarily determined by its molecular structure, which consists of a pyrrolidine ring substituted with a cyclohexylmethyl group at the 3-position.

| Property | Value |

| Molecular Formula | C11H21N |

| Molecular Weight | 167.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 5005-27-6 |

| SMILES | C1CCC(CC1)CN2CCCC2 |

| InChI | InChI=1S/C11H21N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h11H,1-10H2 |

| InChIKey | ADGIWWYGVBZYMC-UHFFFAOYSA-N |

Table 1: Chemical properties of this compound. Data sourced from PubChem. nih.gov

The pyrrolidine ring contains a secondary amine, which imparts basic properties to the molecule. wikipedia.org The nitrogen atom's lone pair of electrons can accept a proton, allowing the compound to form salts with acids. The cyclohexylmethyl substituent is a non-polar, hydrophobic group that influences the compound's solubility and lipophilicity.

Synthesis of this compound

The synthesis of this compound-2,5-diones has been described as potential aromatase inhibitors. rsc.org While this specific synthesis is for a dione (B5365651) derivative, it highlights a general approach to constructing the this compound scaffold. The synthesis of pyrrolidines can be broadly categorized into methods that construct the ring and methods that functionalize a pre-existing pyrrolidine ring. nih.gov

Common strategies for pyrrolidine synthesis that could be adapted for this compound include:

1,3-Dipolar Cycloaddition: This reaction between an azomethine ylide and an alkene is a powerful method for constructing substituted pyrrolidines. nih.gov

Reductive Amination: The reaction of a dicarbonyl compound with an amine can lead to the formation of a pyrrolidine ring.

Intramolecular Cyclization: The cyclization of a linear precursor containing both an amine and a leaving group is another common approach.

The specific synthesis of this compound would likely involve the use of a starting material containing the cyclohexylmethyl group, which is then incorporated into the pyrrolidine ring through one of these or other established synthetic methods.

属性

IUPAC Name |

3-(cyclohexylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAPGTCUGVCLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 Cyclohexylmethyl Pyrrolidine

X-ray Crystallography for Solid-State Structure Elucidation:

To definitively determine the three-dimensional structure of 3-(Cyclohexylmethyl)pyrrolidine in the solid state, single-crystal X-ray diffraction would be required. This technique would provide precise bond lengths, bond angles, and the exact conformation of both the pyrrolidine (B122466) and cyclohexyl rings, as well as intermolecular interactions.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis:

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. Analysis of the fragmentation pattern in the mass spectrum would provide valuable information about the compound's structure by showing how it breaks apart under ionization.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis:

IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H stretches and bends for the alkane portions and the N-H stretch of the secondary amine in the pyrrolidine ring.

Until such experimental work is conducted and published, a detailed and scientifically accurate article on the spectroscopic and structural characterization of this compound cannot be provided.

Computational Chemistry and Theoretical Studies of 3 Cyclohexylmethyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure, stability, and reactivity of molecules. For pyrrolidine (B122466) and its derivatives, these methods provide fundamental insights that complement experimental findings.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying organic molecules. numberanalytics.comnumberanalytics.com DFT methods, which approximate the complex many-electron wavefunction with the simpler electron density, offer a favorable balance between computational cost and accuracy. rsc.orgdntb.gov.uaacs.org This makes them well-suited for a wide range of applications, from geometry optimization to reaction mechanism studies. arabjchem.orgmdpi.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. numberanalytics.com These methods can achieve very high accuracy, often referred to as the "gold standard" in computational chemistry, but at a significantly higher computational cost. rsc.orgacs.org They are typically used for benchmarking DFT results and for calculations on smaller systems where high accuracy is paramount. acs.orgacs.orgpnas.org

A variety of functionals and basis sets are employed in these calculations. For instance, studies on nitrogen-containing heterocycles often utilize functionals like B3LYP, ωB97X-D, and KT3, paired with Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVDZ) basis sets to accurately model molecular properties. acs.orgnih.govbeilstein-journals.orgrsc.org

Table 1: Common Quantum Chemical Methods for Pyrrolidine Studies

| Method Type | Examples | Typical Application |

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97X-D | Geometry optimization, reaction energies, NMR shifts |

| Ab Initio | Hartree-Fock (HF), MP2, CCSD(T) | High-accuracy energy calculations, benchmarking |

Conformational Landscape Analysis and Pseudorotation Pathways of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve ring strain, a phenomenon that significantly influences its chemical and biological properties. nih.gov The ring's flexibility is characterized by a continuous, low-energy interconversion between various twisted (T) and envelope (E) conformations, a process known as pseudorotation. rsc.orgnih.gov

The two most stable conformations are typically the "up" and "down" puckers, where the primary substituent can occupy either an axial or equatorial position. acs.org Computational methods are used to map the potential energy surface of this pseudorotational pathway. rsc.org For the parent pyrrolidine molecule, ab initio calculations have determined the energy barrier for pseudorotation to be approximately 220-280 cm⁻¹. rsc.org The precise conformation and the energy barriers between different puckered forms in a substituted pyrrolidine like 3-(cyclohexylmethyl)pyrrolidine would be influenced by the steric bulk of the cyclohexylmethyl group. Computational analysis can predict the most stable conformers and the dynamics of their interconversion. nih.govresearchgate.net

Table 2: Key Conformations of the Pyrrolidine Ring

| Conformation | Description |

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. |

Elucidation of Reaction Mechanisms and Transition States in Pyrrolidine Synthesis

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, including those used to synthesize pyrrolidines. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a complete energy profile for a proposed reaction pathway. beilstein-journals.org

A prominent method for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. rsc.orgacs.orgmdpi.comnih.govnih.gov DFT calculations can elucidate the regio- and stereoselectivity of these reactions by comparing the activation energies of different possible pathways. mdpi.comacs.org For example, studies on the reaction of azomethine ylides have used DFT to confirm that the reactions proceed through an asynchronous one-step mechanism and to explain the observed product distributions. acs.org Similarly, computational studies have been used to understand the mechanisms of copper-catalyzed intramolecular C-H amination to form pyrrolidines and photo-promoted ring contractions of pyridines. acs.orgnih.govresearcher.life

These calculations can reveal subtle electronic and steric effects that govern the reaction outcome, providing predictive power for designing new synthetic strategies. rsc.orgresearchgate.netacs.org

Table 3: Computationally Derived Activation Energies for a Pyrrolidine Synthesis Step

| Reaction Step | Activation Energy (kJ/mol) | Computational Method |

| Michael Addition researchgate.net | 21.7 | DFT (B3LYP) |

| Cyclization rsc.org | 11.9 | DFT (B3LYP) |

| Oxygen Migration researchgate.net | 142.4 | DFT (B3LYP) |

| Note: These values are for a specific pyrrolidinedione synthesis and serve as an example of what can be calculated. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

The prediction of spectroscopic parameters, particularly NMR chemical shifts, is a vital application of quantum chemistry for structure elucidation. nih.govnih.gov For a proposed structure, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.govimist.maresearchgate.net These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma

The accuracy of these predictions has become high enough to reliably distinguish between different isomers or conformers of a molecule. rsc.orgpaperswithcode.com For complex molecules, comparing the calculated NMR spectrum with the experimental one can provide definitive proof of the structure. Recent advances also incorporate machine learning techniques trained on large datasets of experimental and calculated shifts to further improve prediction accuracy, with mean absolute errors for ¹H shifts falling below 0.10 ppm. nih.govmdpi.com Such methods could be readily applied to predict the ¹H and ¹³C NMR spectra of this compound. dntb.gov.ua

Table 4: Accuracy of Different Methods for ¹H NMR Chemical Shift Prediction

| Method | Mean Absolute Error (MAE) in ppm |

| Rule-Based | ~0.2-0.3 |

| DFT (e.g., B3LYP) | ~0.2-0.4 mdpi.com |

| Machine Learning (Modern) | < 0.10 nih.govmdpi.com |

Molecular Modeling and Dynamics Simulations for Structural Insights

While quantum chemical calculations provide detailed information about static molecular structures and reaction pathways, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.govtandfonline.comtandfonline.com

MD simulations model a system of atoms and molecules by solving Newton's equations of motion. The forces between atoms are described by a "force field," which is a set of empirical potential energy functions and parameters that define the system's energetics. iaanalysis.comnih.govnih.govresearchgate.netneutron-sciences.org Commonly used force fields for small organic molecules include GAFF, OPLS, and CGenFF. nih.gov

For a molecule like this compound, an MD simulation can reveal:

Conformational Dynamics: How the molecule samples different conformations in solution at a given temperature, including the pseudorotation of the pyrrolidine ring and the rotation of the cyclohexylmethyl substituent.

Solvation: The structure and dynamics of solvent molecules around the solute, and how they influence its conformation and properties.

Interactions: If studied in the context of a biological target, MD simulations can show how the molecule binds to a protein receptor, the stability of the complex, and the key interactions that stabilize the bound state. nih.govnih.govtandfonline.comacs.org

These simulations, often run for nanoseconds to microseconds, provide a "computational microscope" to observe molecular behavior that is often inaccessible to direct experimental measurement. tandfonline.com

Role of 3 Cyclohexylmethyl Pyrrolidine in Advanced Synthetic Methodologies and Material Science

Pyrrolidine (B122466) Derivatives as Organocatalysts and Chiral Ligands in Asymmetric Synthesis

Chiral pyrrolidine derivatives have emerged as powerful tools in asymmetric synthesis, acting as highly effective organocatalysts and as chiral ligands for metal-catalyzed reactions. mdpi.combenthamdirect.com The strategic placement of substituents on the pyrrolidine ring is crucial for inducing high levels of stereoselectivity in chemical transformations.

Detailed Research Findings:

The efficacy of pyrrolidine-based organocatalysts often stems from the ability of the pyrrolidine nitrogen to form an enamine or iminium ion intermediate with a substrate, while a substituent at a chiral center directs the approach of the second reactant. mdpi.com While research has extensively focused on 2-substituted pyrrolidines, such as proline and its derivatives, 3-substituted pyrrolidines are also of significant interest. The substituent at the 3-position can influence the conformation of the pyrrolidine ring and create a specific chiral environment. A patent has been filed for a preparation method of chiral 3-substituted pyrrolidine derivatives, highlighting their potential in catalysis. google.com

For instance, in the context of Michael additions, a classic carbon-carbon bond-forming reaction, the stereochemical outcome is highly dependent on the structure of the catalyst. Research on various substituted pyrrolidines has shown that the nature and position of the substituent dictate the facial selectivity of the reaction. While direct catalytic applications of 3-(Cyclohexylmethyl)pyrrolidine are not extensively documented in peer-reviewed literature, the principles established for other 3-substituted pyrrolidines suggest its potential. The bulky cyclohexylmethyl group at the 3-position could effectively shield one face of the reactive intermediate, thereby directing the incoming nucleophile to the opposite face and leading to a high degree of stereocontrol.

Furthermore, chiral pyrrolidines are widely used as ligands in transition metal-catalyzed reactions. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and a chiral substituent can create a well-defined chiral pocket around the metal, influencing the stereoselectivity of reactions such as hydrogenations, allylic alkylations, and cross-coupling reactions. The development of C2- and C3-alkylated pyrrolidines through catalyst-tuned regio- and enantioselective C(sp3)–C(sp3) coupling highlights the ongoing efforts to expand the library of chiral pyrrolidine ligands. acs.org

| Catalyst/Ligand Type | Key Structural Feature | Application in Asymmetric Synthesis | Potential Role of this compound |

|---|---|---|---|

| Prolinamide Organocatalysts | Substituent at C2 with H-bond donor | Michael additions, Aldol reactions mdpi.com | The 3-substituent could provide additional steric bulk to enhance stereodifferentiation. |

| C2-Symmetrical Pyrrolidine Derivatives | Symmetry element, often with substituents at C2 and C5 | Radical reactions, Metal catalysis capes.gov.br | Could be incorporated into a C2-symmetric structure to modulate the chiral environment. |

| 3-Aryl Pyrrolidines | Aryl group at the 3-position | Palladium-catalyzed hydroarylation nih.gov | The cyclohexylmethyl group would offer a non-aromatic, bulky alternative influencing reaction outcomes. |

Utility as Synthetic Intermediates for Complex Organic Molecules

The pyrrolidine scaffold is a common motif in a vast array of biologically active natural products and pharmaceutical agents. nih.govmdpi.com Consequently, functionalized pyrrolidines like this compound serve as valuable intermediates in the synthesis of these complex target molecules.

Detailed Research Findings:

The synthesis of complex molecules often relies on a convergent approach where key fragments are prepared separately and then combined. This compound and its derivatives are ideal building blocks in this context. A notable example is the synthesis of 3-alkyl-3-(prop-2-ynyl)pyrrolidine-2,5-diones, which have been investigated as potential aromatase inhibitors. rsc.org In this research, routes were developed to access these compounds, which were not achievable through standard literature methods for analogous structures, underscoring the unique reactivity and utility of the 3-cyclohexylmethyl substituted scaffold. rsc.org

The presence of the cyclohexylmethyl group can be strategically employed to build molecular complexity. For instance, the pyrrolidine nitrogen can be functionalized, and the cyclohexyl ring can be further elaborated. The synthesis of functionalized pyrrolidines through methods like palladium-catalyzed hydroarylation of pyrrolines demonstrates the versatility of introducing substituents at the 3-position. nih.gov Such methodologies allow for the direct incorporation of the pyrrolidine core into more complex structures.

Moreover, the pyrrolidine ring itself can be a precursor to other heterocyclic systems. For example, an organocatalytic cascade β-functionalization/aromatization of N-arylpyrrolidines has been developed to synthesize β-substituted pyrroles. acs.org This highlights the potential of using substituted pyrrolidines as synthons for a broader range of heterocyclic compounds. The development of synthetic routes to various functionalized pyrrolidines, including those with enamide moieties and silyl (B83357) groups, further expands their utility as building blocks for polycyclic alkaloid synthesis. nih.gov

| Target Molecule Class | Synthetic Strategy | Role of this compound Intermediate |

|---|---|---|

| Aromatase Inhibitors | Alkylation of a pyrrolidine-2,5-dione precursor rsc.org | Provides the core heterocyclic structure with a key lipophilic substituent. |

| Polycyclic Alkaloids | Cyclization and functionalization of pyrrolidine derivatives frontiersin.orgnih.gov | Serves as a chiral or achiral building block for constructing the alkaloid framework. |

| Drug-like Molecules | Palladium-catalyzed hydroarylation of pyrrolines nih.gov | The corresponding pyrroline (B1223166) could be hydroarylated to introduce further complexity. |

| β-Substituted Pyrroles | Organocatalytic cascade β-functionalization/aromatization acs.org | Could potentially be a substrate for conversion to a pyrrole (B145914) with a cyclohexylmethyl substituent. |

Research on Pyrrolidine Scaffolds in Supramolecular and Polymer Chemistry

The unique structural and chemical properties of pyrrolidine derivatives make them attractive components for the construction of supramolecular assemblies and functional polymers. The ability of the pyrrolidine nitrogen to participate in hydrogen bonding and coordination chemistry, combined with the diverse range of possible substituents, allows for the design of materials with specific properties.

Detailed Research Findings:

In supramolecular chemistry, non-covalent interactions are harnessed to build large, well-ordered structures. Pyrrolidine derivatives can be incorporated into larger molecules that self-assemble through hydrogen bonding, π-π stacking, and metal coordination. For example, pyrrolidine-functionalized naphthalimides have been studied for their ability to form supramolecular assemblies that exhibit interesting optical properties. researchgate.net While specific research on this compound in this context is not prominent, its structural features suggest potential. The cyclohexyl group could drive self-assembly through hydrophobic interactions, while the pyrrolidine nitrogen could act as a hydrogen bond acceptor or a coordination site.

In polymer chemistry, pyrrolidine-containing monomers can be polymerized to create materials with a range of properties. For instance, poly(N-vinylpyrrolidine) is a well-known biocompatible polymer with numerous applications in the biomedical and pharmaceutical fields. ontosight.ai More advanced pyrrolidine-based polymers are being developed for applications such as heterogeneous organocatalysis. Chiral porous polymers incorporating pyrrolidine units have been synthesized and shown to be effective catalysts for asymmetric reactions in water, combining the benefits of organocatalysis with the advantages of a recyclable, heterogeneous system. rsc.org The incorporation of this compound into a polymer backbone could be used to tune the physical properties of the material, such as its solubility, thermal stability, and mechanical strength, due to the bulky and hydrophobic nature of the cyclohexylmethyl group.

| Field | Application | Role of Pyrrolidine Scaffold | Potential Contribution of this compound |

|---|---|---|---|

| Supramolecular Chemistry | Self-assembling materials, sensors researchgate.netmdpi.com | Provides hydrogen bonding sites and a scaffold for attaching other functional groups. | The cyclohexyl group could introduce strong hydrophobic interactions, influencing the assembly process. |

| Polymer Chemistry | Biocompatible materials, heterogeneous catalysts ontosight.airsc.org | Forms the repeating unit of the polymer, imparting specific properties. | Could enhance the thermal stability and hydrophobicity of the resulting polymer. |

Concluding Remarks and Future Outlook in Pyrrolidine Research

Identification of Key Challenges and Unexplored Avenues in Substituted Pyrrolidine (B122466) Chemistry

The synthesis of substituted pyrrolidines, despite its long history, is still fraught with challenges that engage the modern chemist. These challenges often revolve around efficiency, selectivity, and molecular complexity.

A primary hurdle is achieving stereocontrol. The pyrrolidine ring can have multiple stereogenic centers, and the spatial arrangement of substituents dramatically influences its biological activity. nih.gov Developing synthetic methods that provide access to specific stereoisomers in high enantiomeric and diastereomeric purity is a constant challenge. nih.gov This is particularly true for polysubstituted pyrrolidines, where controlling the relative stereochemistry of each substituent is a complex task.

Another significant challenge lies in the development of general and robust synthetic methods. Many existing strategies for pyrrolidine synthesis are substrate-specific and may not be applicable to a wide range of functional groups or substitution patterns. organic-chemistry.org For instance, methods that work well for simple alkyl or aryl substitutions may fail when more complex or sensitive functional groups are present. There is a continuous need for new catalytic systems and reaction conditions that offer broad functional group tolerance. organic-chemistry.orgmdpi.com

Unexplored avenues in this field include the development of novel bioisosteres. For example, conformationally constrained bicyclic analogues of pyrrolidine, such as 2,4-methanopyrrolidines, have been proposed to improve properties like water solubility and metabolic stability. researchgate.net Further exploration of such rigid scaffolds could lead to new classes of drug candidates with enhanced pharmacokinetic profiles.

Prospective Research Directions and Innovation in Pyrrolidine Synthesis and Application

The future of pyrrolidine chemistry is bright, with several exciting research directions poised to overcome existing challenges and unlock new applications.

Catalysis remains a major driver of innovation. The development of novel iridium-catalyzed reactions for the annulation of diols and amines offers a direct and efficient route to chiral N-heterocycles. organic-chemistry.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a powerful tool for constructing the pyrrolidine ring with high regioselectivity. organic-chemistry.org The future will likely see the emergence of even more sophisticated catalysts that enable previously impossible transformations.

Biocatalysis is another rapidly advancing frontier. The use of enzymes, such as transaminases, for the asymmetric synthesis of 2-substituted pyrrolidines from readily available chloroketones is a promising green chemistry approach. google.com This method can provide access to both enantiomers of a target molecule with high enantiomeric excess, which is a significant advantage over many traditional chemical methods. google.com Expanding the toolbox of enzymes for pyrrolidine synthesis will be a key research direction.

In terms of applications , the pyrrolidine scaffold will undoubtedly continue to be a privileged structure in drug discovery . nih.gov Its derivatives are being explored for a vast range of therapeutic areas, including as anticancer, anti-inflammatory, and neuroprotective agents. nih.govmdpi.com Future research will focus on designing and synthesizing novel pyrrolidine derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov The use of in silico methods for screening and predicting the activity of new compounds will play an increasingly important role in this process. nih.govresearchgate.net

Ultimately, the synergy between innovative synthetic methodologies and a deeper understanding of structure-activity relationships will propel the field of pyrrolidine chemistry forward, leading to the discovery of new molecules with significant scientific and therapeutic impact.

常见问题

Q. What are the established synthetic routes for 3-(Cyclohexylmethyl)pyrrolidine, and what are their efficiency benchmarks?

Synthesis of this compound typically involves nucleophilic substitution or cyclohexylmethyl group introduction to a pyrrolidine scaffold. For example, arylcyclohexylamine analogues (e.g., PCPy derivatives) are synthesized via alkylation of pyrrolidine with cyclohexylmethyl halides under basic conditions, achieving yields of 60–80% depending on solvent polarity and temperature control . Alternative methods include reductive amination of cyclohexylmethyl ketones with pyrrolidine precursors, though this requires optimization of reducing agents (e.g., NaBH4 vs. LiAlH4) to minimize byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm cyclohexylmethyl substituent integration and stereochemistry.

- HPLC : Purity assessment using C18 columns with UV detection at 204–210 nm, consistent with pyrrolidine derivatives’ absorbance profiles .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]+ ~208.2 g/mol).

- IR : Peaks near 2800–3000 cm (C-H stretching in cyclohexane) and 1450 cm (pyrrolidine ring vibrations) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : -20°C in airtight, light-resistant containers to prevent degradation via oxidation or moisture absorption .

- Handling : Use PPE (gloves, goggles) in fume hoods; avoid inhalation or skin contact. Incompatible with strong acids/oxidizers due to amine reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in nucleophilic substitution rates may arise from steric hindrance of the cyclohexylmethyl group. Systematic studies using kinetic isotopic effects (KIEs) or computational modeling (DFT) can isolate electronic vs. steric contributions . For example, comparing reaction rates with analogous compounds (e.g., 3-(phenylmethyl)pyrrolidine) under identical conditions clarifies substituent effects .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Chiral Catalysts : Use of BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) to induce stereoselectivity during alkylation .

- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) achieves >99% ee, validated by circular dichroism (CD) .

Q. How does the cyclohexylmethyl group influence the compound’s pharmacokinetic properties in biological studies?

The lipophilic cyclohexylmethyl group enhances blood-brain barrier permeability but may reduce aqueous solubility. LogP values (~2.5) predict moderate bioavailability, requiring formulation with cyclodextrins or lipid nanoparticles for in vivo applications .

Q. What computational tools predict the metabolic pathways of this compound?

- In Silico Models : Software like Schrödinger’s ADMET Predictor or SwissADME identifies likely cytochrome P450 (CYP3A4) oxidation sites, particularly at the pyrrolidine nitrogen or cyclohexane ring .

- Docking Studies : Molecular docking with CYP enzymes validates metabolic hotspots and potential toxic intermediates .

Methodological Tables

| Parameter | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield Range | 60–80% (alkylation method) | |

| HPLC Purity Threshold | ≥98% (UV detection at 210 nm) | |

| Stability at -20°C | ≥5 years | |

| Predicted LogP | ~2.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。